![molecular formula C14H15NO B2601282 8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one CAS No. 79115-74-5](/img/structure/B2601282.png)
8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one
概要
説明
8,9,10,11-Tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique azepino-isoquinoline structure, which makes it an interesting subject for various chemical and pharmacological studies. The compound’s structure includes a fused ring system that combines an azepine ring with an isoquinoline moiety, providing it with distinct chemical properties.
準備方法
The synthesis of 8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one typically involves multi-step synthetic routes. One common method includes the photocyclization reactions of 5-methylene-4-aroyl- and -acryloyl-4-azatricyclo[4.3.1.13,8]undecanes. The process begins with the acylation of 5-methyl-4-azatricyclo[4.3.1.13,8]undec-4-ene, followed by irradiation of the resulting 4-aroyl derivatives. This irradiation step leads to the formation of 2- or 4-substituted 8,9,10,11,12,13,13a,14-octahydro-7,11; 9,13-dimethanoazonino[1,2-b]isoquinolin-5(7H)-ones via enamide photocyclization . The final product is obtained through DDQ oxidation of the intermediate compounds .
化学反応の分析
8,9,10,11-Tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one undergoes various chemical reactions, including:
Photocyclization: Enamide photocyclization is a key reaction in its synthesis, where irradiation of 4-aroyl derivatives leads to the formation of the desired product.
Substitution: The compound can undergo substitution reactions, particularly at the azepine ring, to introduce various functional groups.
Common reagents used in these reactions include acylating agents, DDQ, and irradiation sources. The major products formed from these reactions are substituted isoquinoline derivatives and hexahydroisoquinolin-5(7H)-ones .
科学的研究の応用
8,9,10,11-Tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential pharmacological properties, including its use as a scaffold for drug development.
Industry: It is used in the development of new materials and chemical processes due to its stability and reactivity.
作用機序
The mechanism of action of 8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one involves its interaction with various molecular targets. The compound’s azepine and isoquinoline rings allow it to bind to specific receptors or enzymes, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
類似化合物との比較
Similar compounds to 8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one include other isoquinoline derivatives and azepine-containing molecules. Some examples are:
8,9,10,11,12,13,13a,14-octahydro-7,11; 9,13-dimethanoazonino[1,2-b]isoquinolin-5(7H)-one: A closely related compound with additional hydrogenation.
Hydantoin-fused tetrahydroazepino[4,5-b]indoles: These compounds share a similar azepine ring structure and are synthesized through Pictet-Spengler reactions.
The uniqueness of this compound lies in its specific ring fusion and the potential for diverse chemical modifications, making it a versatile compound for various applications.
特性
IUPAC Name |
8,9,10,11-tetrahydro-7H-azepino[1,2-b]isoquinolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-14-13-8-4-3-6-11(13)10-12-7-2-1-5-9-15(12)14/h3-4,6,8,10H,1-2,5,7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVMPUWRYDXQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=CC=CC=C3C(=O)N2CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

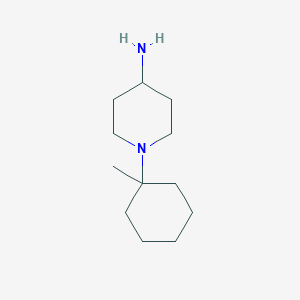
![ethyl 2-(4-(p-tolylthio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2601200.png)
![1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2601205.png)
![3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2601206.png)
![3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile](/img/structure/B2601208.png)
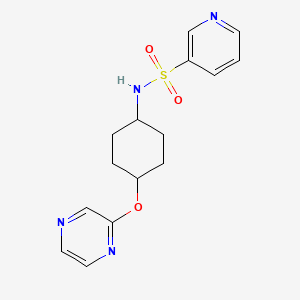
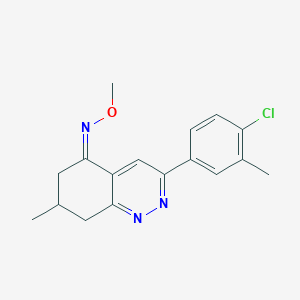
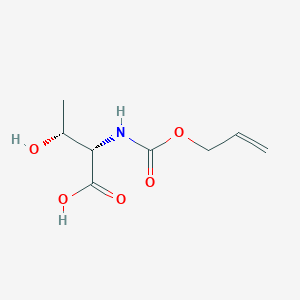
![2-Chloro-N-[1-(3-cyclopentyloxyphenyl)propan-2-yl]acetamide](/img/structure/B2601215.png)
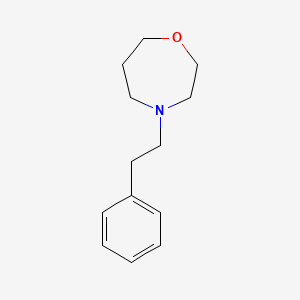
![2-(6-Oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2601218.png)
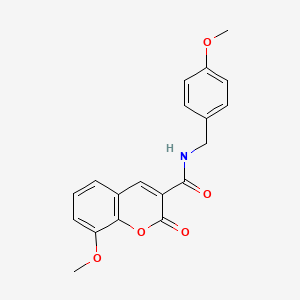
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2601220.png)
![1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2601221.png)
